molecular formula C23H19F2N5OS B12200725 3-(4-fluorophenyl)-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide

3-(4-fluorophenyl)-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B12200725
M. Wt: 451.5 g/mol
InChI Key: LEWLVVPQBNNDOA-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound 3-(4-fluorophenyl)-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide belongs to the class of triazole-sulfanyl-propanamide derivatives , characterized by a propanamide backbone functionalized with fluorinated aromatic and heterocyclic substituents. Its IUPAC name systematically describes its structure:

  • Propanamide core : The central chain consists of three carbon atoms, with an amide group (-CONH-) at the terminal position.
  • 4-Fluorophenyl groups : Two 4-fluorophenyl moieties are attached at the third carbon of the propanamide chain and the triazole ring, respectively.
  • 1H-1,2,4-Triazol-5-ylsulfanyl : A 1,2,4-triazole ring substituted at the fifth position with a sulfanyl (-S-) group bridges the propanamide core and the second 4-fluorophenyl group.
  • Pyridin-3-ylmethyl : The amide nitrogen is further substituted with a pyridine ring attached via a methylene group at the third position.

This structure shares similarities with other triazole-propanamide derivatives, such as JNJ-39393406 (a triazole-propanamide with benzodioxol and pyridinyl groups) and N-(4-fluorophenyl)propanamide, but distinguishes itself through its dual fluorophenyl motifs and sulfanyl-triazole linkage. The molecular formula is $$ \text{C}{23}\text{H}{19}\text{F}{2}\text{N}{5}\text{OS} $$, with a molecular weight of 475.49 g/mol.

Historical Development of Triazole-Sulfanyl-Propanamide Derivatives

The development of triazole-sulfanyl-propanamide derivatives emerged from efforts to optimize the pharmacological properties of triazole-based compounds. Early work on triazoles, such as 1,2,4-triazole-3-thiones, demonstrated their antimicrobial and antifungal activities. The incorporation of sulfanyl groups (-S-) into triazole-propanamide frameworks, as seen in compounds like 3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide, enhanced metabolic stability and target binding affinity.

Key milestones include:

  • Introduction of fluorinated aromatics : The addition of 4-fluorophenyl groups, inspired by compounds like N-(4-fluorophenyl)propanamide, improved lipophilicity and blood-brain barrier penetration.
  • Heterocyclic diversification : Substitutions with pyridine rings, as in N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, expanded target selectivity.
  • Sulfanyl group optimization : The strategic placement of sulfanyl bridges, exemplified in nonlinear optical triazole derivatives, balanced electronic properties and steric demands.

Significance in Modern Medicinal Chemistry

This compound exemplifies three key trends in medicinal chemistry:

  • Bioisosteric replacement : The 1,2,4-triazole ring serves as a bioisostere for imidazole or pyridine rings, reducing toxicity while maintaining activity.
  • Fluorine-enhanced pharmacokinetics : The 4-fluorophenyl groups enhance metabolic stability and ligand-receptor interactions through hydrophobic and electrostatic effects.
  • Multitarget engagement : The sulfanyl-triazole-propanamide scaffold allows simultaneous modulation of enzymatic and receptor targets, as observed in JNJ-39393406’s activity against depression and Alzheimer’s disease.

Recent studies on triazole derivatives, such as those with nonlinear optical properties, further highlight their versatility in drug design and material science.

Table 1: Structural Comparison with Related Compounds

Compound Name Core Structure Key Substituents Biological Activity
JNJ-39393406 1,2,4-Triazole-propanamide Benzodioxol, pyridinyl Antidepressant, cognitive enhancer
N-(4-Fluorophenyl)propanamide Propanamide 4-Fluorophenyl Model compound for SAR studies
3-[4-(Furan-2-ylmethyl)-5-sulfanyl...] Triazole-sulfanyl-propanamide Furan, sulfanyl Antimicrobial
Target Compound Triazole-sulfanyl-propanamide Dual 4-fluorophenyl, pyridin-3-ylmethyl Under investigation

Properties

Molecular Formula

C23H19F2N5OS

Molecular Weight

451.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C23H19F2N5OS/c24-18-7-3-16(4-8-18)20(12-21(31)27-14-15-2-1-11-26-13-15)32-23-28-22(29-30-23)17-5-9-19(25)10-6-17/h1-11,13,20H,12,14H2,(H,27,31)(H,28,29,30)

InChI Key

LEWLVVPQBNNDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC(C2=CC=C(C=C2)F)SC3=NNC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

The compound 3-(4-fluorophenyl)-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide is a novel synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F2N5SC_{20}H_{19}F_2N_5S, and it possesses a complex structure that includes:

  • A triazole ring , which is often associated with antifungal and antibacterial properties.
  • A pyridine moiety , contributing to potential interactions with biological targets.
  • A fluorophenyl group , enhancing lipophilicity and possibly influencing pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities of related triazole derivatives, showcasing their Minimum Inhibitory Concentrations (MIC):

CompoundTarget OrganismMIC (µg/mL)
Triazole Derivative AStaphylococcus aureus0.125
Triazole Derivative BEscherichia coli0.5
Triazole Derivative CCandida albicans0.25
3-(4-fluorophenyl)-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamideKlebsiella pneumoniaeTBD

The compound's triazole component is expected to contribute to its activity against various pathogens, as demonstrated in studies where triazole derivatives showed potent activity against fungal and bacterial strains .

Structure-Activity Relationship (SAR)

The SAR of triazole compounds suggests that modifications to the substituents on the triazole ring can significantly influence biological activity. For instance:

  • Substituent Variations : The presence of electron-donating groups on the phenyl rings enhances antimicrobial potency.
  • Chain Length : The length of alkyl chains attached to the triazole can affect solubility and interaction with target enzymes.

In studies involving similar compounds, it was observed that those with morpholine or piperazine substituents exhibited enhanced activity against a broader spectrum of pathogens .

Case Study 1: Antifungal Activity

A study evaluated a series of triazole derivatives for their antifungal efficacy against Candida species. The results indicated that compounds with dual functionalities (e.g., morpholine and triazole) displayed MIC values as low as 0.0156 µg/mL against resistant strains . This suggests that our compound may also exhibit similar or enhanced antifungal properties due to its structural features.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of 1,2,4-triazoles against Escherichia coli and Klebsiella pneumoniae. Compounds with specific substitutions showed MIC values ranging from 0.125 to 8 µg/mL. The presence of a sulfanyl group in our compound may enhance its interaction with bacterial cell walls or essential enzymes .

Scientific Research Applications

Anticancer Activity

The triazole moiety in this compound is known for its anticancer properties. Triazole derivatives have been extensively studied for their ability to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have shown selective inhibition of c-Met kinases, which are implicated in non-small cell lung cancer and other malignancies . The incorporation of the pyridine and fluorophenyl groups may enhance the bioactivity and selectivity of the compound against cancer cells.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound could potentially be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, as evidenced by structure-activity relationship (SAR) studies that highlight the importance of specific substituents on the triazole ring for enhancing antibacterial efficacy .

Antifungal Activity

Triazoles are well-known antifungal agents, particularly in the treatment of systemic fungal infections. The compound's structure suggests it may interact effectively with fungal enzymes, inhibiting their growth and proliferation. This is supported by studies showing that similar triazole-containing compounds can act as potent antifungals .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of triazole derivatives. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Agrochemicals

The unique structural features of this compound may lend it utility in agrochemical formulations as a fungicide or herbicide. Triazole-based compounds are commonly used in agriculture to control fungal pathogens affecting crops. The effectiveness of such compounds often relies on their ability to inhibit specific biosynthetic pathways in fungi .

Data Summary

Application Area Potential Uses Supporting Studies
Medicinal ChemistryAnticancer agentsInhibition of c-Met kinases
Antimicrobial agentsActivity against S. aureus, E. coli
PharmacologyAntifungal treatmentsEfficacy against systemic fungal infections
Neuroprotective agentsProtection against oxidative stress
Agricultural ScienceAgrochemical formulations (fungicides/herbicides)Control of crop pathogens

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Triazole Aromatic/Amide Groups Molecular Weight (g/mol) Notable Features
Target Compound 3-(4-fluorophenyl) 4-fluorophenyl, pyridin-3-ylmethyl ~453.4 (calculated) Dual fluorophenyl groups enhance hydrophobicity and binding pocket compatibility.
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 4-allyl, 5-(4-pyridinyl) 3-fluorophenyl ~412.4 Allyl group increases steric bulk; single fluorophenyl reduces specificity.
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) 3-chloro-4-fluorophenyl ~431.9 Chlorine atom improves electronegativity; ethyl group may alter metabolic stability.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-(4-methylphenyl) 4-chlorophenyl, indazol-6-yl ~476.9 Indazole introduces π-π stacking potential; methylphenyl enhances lipophilicity.

Key Observations :

  • Fluorophenyl vs. Chlorophenyl: The target compound’s dual 4-fluorophenyl groups likely improve target affinity compared to mono-fluorinated or chlorinated analogues (e.g., ), as fluorine’s small size and high electronegativity optimize van der Waals interactions.

Propanamide Analogues with Varied Backbones

Table 2: Comparison of Propanamide Derivatives

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Pharmacological Notes
Target Compound Propanamide Triazole-sulfanyl, dual 4-fluorophenyl ~453.4 Likely CNS permeability due to moderate logP.
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide Propanamide Dichlorophenyl, pyridin-3-yl, methylsulfonamido ~654.1 Sulfonamide group increases solubility but may reduce BBB penetration.
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide Tetrazole, 4-methoxyphenyl 341.3 Tetrazole’s acidity (pKa ~4.9) enhances ionic interactions at physiological pH.

Key Observations :

  • Substituent Effects : Dichlorophenyl and methoxyphenyl groups in analogues () alter electronic properties, impacting target engagement kinetics.

Preparation Methods

Reductive Amination for Propanamide Core Formation

The propanamide backbone is synthesized via reductive amination between 4-(4-fluorobenzyloxy)benzaldehyde and (S)-2-aminopropanamide. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride serves as the reducing agent in tetrahydrofuran (THF) or ethyl acetate, achieving yields up to 70% under nitrogen atmosphere. For example, reacting 20.0 g of 4-(3-fluorobenzyloxy)benzaldehyde with 13.51 g of (S)-2-aminopropanamide hydrochloride in THF at 25–30°C for 12 hours yields 17.0 g of the intermediate.

Final Coupling and Functionalization

The pyridin-3-ylmethyl group is appended via N-alkylation. Methanesulfonic acid in ethyl acetate at 55–60°C facilitates salt formation, enhancing crystallinity. Example 3 of WO2019167085A1 details treating 100 g of the propanamide intermediate with 33.25 g of methanesulfonic acid, yielding 88.0 g of the methanesulfonate salt with 99.93% HPLC purity.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Reductive Amination : THF outperforms ethyl acetate in minimizing byproducts (e.g., cyano derivatives). Maintaining temperatures at 25–30°C prevents exothermic side reactions.

  • Triazole Formation : Dimethylformamide (DMF) enables high solubility of azides and acetylenes, but toluene is preferred for CuAAC to avoid copper sulfide contamination.

Catalytic Systems

  • STAB vs. Cyanoborohydride : STAB offers higher selectivity for reductive amination but requires molecular sieves for moisture control. Sodium cyanoborohydride is cost-effective but necessitates pH adjustments post-reaction.

  • Copper Catalysts : Cu(I) chloride (0.1–0.5 mol%) accelerates triazole cyclization but mandates H₂S gas treatment to remove residual copper.

Purification and Isolation Strategies

Crystallization Techniques

  • Solvent Pairing : Recrystallization using acetone/n-heptane (1:1) at 40–45°C reduces impurities (e.g., aldehyde, dimer) to <0.05%. Example 6 achieved 99.87% HPLC purity after two recrystallizations.

  • Hyflow Bed Filtration : Celite-based filtration removes insoluble salts and catalysts, improving yield reproducibility.

Distillation and Extraction

  • Vacuum Distillation : Post-reaction mixtures are distilled at 100°C under reduced pressure to recover solvents like THF and ethyl acetate.

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning separates organic products from aqueous byproducts, with sodium sulfate enhancing phase separation.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify main product (>99.9%) and impurities (e.g., R-isomer <0.06%).

  • Chiral HPLC : Polysaccharide-based columns resolve enantiomers, ensuring >99.9% enantiomeric excess for the (S)-configured propanamide.

Spectroscopic Validation

  • PXRD : Crystalline batches exhibit distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°, 21.4°), confirming polymorphic stability.

  • ¹H NMR : Diagnostic signals include δ 2.6–2.8 ppm (CH₂-NH), 7.60–7.75 ppm (aromatic protons), and 8.1 ppm (triazole C-H).

Challenges and Industrial Scalability

Byproduct Management

  • N-Alkyl Impurities : Excess alkylating agents generate N-alkyl derivatives, mitigated by stoichiometric control and inline pH monitoring.

  • Copper Residues : Residual Cu(I) in triazole synthesis necessitates H₂S scrubbing, posing environmental concerns.

Solvent Waste Reduction

  • Closed-Loop Systems : THF and ethyl acetate are recycled via distillation, reducing waste generation by 40%.

  • Green Solvents : Isopropyl alcohol/water mixtures are explored as alternatives to DMF for triazole cyclization.

ParameterExample 2Example 6Example 3
Starting Material (g)20.0125.0100.0
Solvent SystemTHFAcetone/n-HeptaneEthyl Acetate
Temperature Range (°C)25–3040–4555–60
Yield (%)70.868.088.0
HPLC Purity (%)99.9399.8799.93
Chiral Purity (% ee)99.9499.92N/A
Impurity TypeExample 2Example 6
R-Isomer0.01%0.04%
DimerNot detected0.02%
AldehydeNot detectedNot detected

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